(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one
Description
Properties
CAS No. |
920802-93-3 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(6R)-4-ethyl-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C19H21NO3/c1-2-20-12-18(23-14-19(20)21)16-8-10-17(11-9-16)22-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3/t18-/m0/s1 |
InChI Key |
XGWSOKNCEJDPBD-SFHVURJKSA-N |
Isomeric SMILES |
CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.
Introduction of the Morpholine Ring: The 4-(benzyloxy)phenol is then reacted with ethylamine and formaldehyde under acidic conditions to form the morpholine ring.
Final Cyclization and Purification: The intermediate product is cyclized under controlled conditions to form the final this compound. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one
The closest structural analog is (6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one (), which differs only in the alkyl substituent at the 4-position (methyl vs. ethyl). Key comparisons include:
| Property | (6R)-4-Ethyl Derivative | (6R)-4-Methyl Derivative |
|---|---|---|
| Molecular Weight (g/mol) | ~327.4 | ~313.3 |
| Substituent Size | Ethyl (larger) | Methyl (smaller) |
| Predicted logP | ~3.2 (higher lipophilicity) | ~2.8 |
| Synthetic Accessibility | Requires ethylation step | Methylation step |
This could alter binding affinity to biological targets compared to the methyl analog. Additionally, the higher lipophilicity may enhance tissue penetration but reduce aqueous solubility .
Fluorinated Chromenone Derivatives
describes (R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, a fluorinated chromenone with a benzyloxyethyl group.
| Feature | (6R)-4-Ethylmorpholinone | Fluorinated Chromenone |
|---|---|---|
| Core Heterocycle | Morpholinone (O, N) | Chromenone (O, ketone) |
| Fluorine Substitution | Absent | Present (6-fluoro, 3-fluorophenyl) |
| Biological Target | Unclear (morpholinones often target enzymes) | Likely kinase or protease inhibition |
In contrast, the morpholinone’s ethyl group may prioritize hydrophobic interactions.
Benzyl Ether Pyrrole Intermediate ()
A pyrrole-based intermediate from shares the 4-(benzyloxy)phenyl group but incorporates a tert-butyl ester and dimethyl dioxane ring. This highlights divergent synthetic pathways:
- Morpholinone vs. Pyrrole: The morpholinone’s oxygen/nitrogen ring offers hydrogen-bonding sites, whereas the pyrrole’s aromaticity enables π-π stacking.
- Benzyloxy Group Role : Both compounds use this group for lipophilicity and as a protective moiety during synthesis.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The ethyl substituent in (6R)-6-[4-(benzyloxy)phenyl]-4-ethylmorpholin-3-one may confer improved pharmacokinetic properties over methyl analogs, but this requires empirical validation.
- Synthetic Challenges : Introducing ethyl groups requires precise alkylation conditions to avoid side reactions, as seen in intermediates like those in .
- Biological Relevance: Fluorinated derivatives (e.g., ) demonstrate the trade-off between lipophilicity and polarity, suggesting that morpholinones could benefit from strategic halogenation for target engagement.
Biological Activity
(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a benzyloxyphenyl group and an ethyl group. Its chemical structure can be represented as follows:
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Tubulin Polymerization : The compound has been studied for its ability to inhibit tubulin polymerization, which is crucial in cancer therapy as it disrupts cell division.
- Anti-inflammatory Properties : It has shown potential in modulating immune responses, particularly through the inhibition of Toll-like receptors (TLRs), which play a significant role in inflammation and autoimmune diseases.
In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 | 2.13 ± 0.80 | High |
| SiHa | 4.34 ± 0.98 | Moderate |
| PC-3 | 4.46 ± 0.53 | Moderate |
| HEK-293T | >50 | Low |
These findings suggest that the compound exhibits significant cytotoxicity towards cancer cells while demonstrating low toxicity to normal cells, indicating its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to tubulin. The binding free energy was calculated, revealing favorable interactions with the colchicine-binding site of tubulin:
| Compound | Binding Energy (kcal/mol) |
|---|---|
| This compound | -7.002 |
| Control | 0.0 |
The negative binding energy indicates a strong interaction with tubulin, supporting its role as a potential tubulin inhibitor .
Case Studies
- Autoimmune Disease Model : In a lupus disease model using NZB/W mice, treatment with the compound resulted in reduced levels of inflammatory markers such as IL-6 after TLR stimulation . This suggests that it may have therapeutic implications for autoimmune diseases.
- Cancer Treatment : In clinical settings, compounds similar to this compound have been evaluated for their efficacy in reducing tumor growth in various cancers, showing promising results that merit further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
